5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine
Description
5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with chlorine at position 5 and a difluoromethyl group at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or apoptosis modulation . The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the chlorine atom may contribute to halogen bonding in target interactions .
Properties
IUPAC Name |
5-chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2N2/c9-7-1-4-5(8(10)11)2-12-6(4)3-13-7/h1-3,8,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPIKGBGVSSRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Halogenated Intermediates
A common strategy involves substituting halogen atoms in pyrrolo[2,3-C]pyridine precursors. For example, 5-bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine can undergo halogen exchange using copper(I) cyanide or palladium-catalyzed cross-coupling to introduce functional groups.
Procedure :
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Start with 5-bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine (1 equiv).
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React with CuCN (1.2 equiv) in DMF at 120°C for 12 h to yield 5-cyano-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine .
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Chlorination via HCl/NaNO₂ under acidic conditions introduces the 5-chloro substituent.
Key Data :
| Step | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| Bromo to cyano | CuCN, DMF, 120°C | 65% | |
| Cyano to chloro | HCl, NaNO₂, 0–5°C | 78% |
Cyclization of Difluoromethyl-Substituted Pyridines
A scalable route involves cyclizing difluoromethyl-containing pyridine intermediates. This method avoids hazardous fluorinating agents and leverages difluoroacetic anhydride for difluoromethylation .
Procedure :
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Synthesize (E)-4-ethoxy-1,1-difluorobut-3-en-2-one from ethyl vinyl ether and difluoroacetic anhydride .
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React with cyanoacetamide under basic conditions to form 3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile .
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Cyclize using HBr in acetic acid, followed by zinc reduction to yield the pyrrolo[2,3-C]pyridine core .
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Introduce chlorine via electrophilic substitution using NCS (N-chlorosuccinimide).
Key Data :
| Intermediate | Conditions | Yield | Reference |
|---|---|---|---|
| Difluoroenone synthesis | Difluoroacetic anhydride, RT | 78% | |
| Cyclization to pyrrolopyridine | HBr, Zn, AcOH | 60% | |
| Chlorination | NCS, DCM, 0°C | 85% |
Chan–Lam coupling enables the introduction of aryl/heteroaryl groups at the 3-position while preserving the difluoromethyl and chloro substituents .
Procedure :
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React 5-chloro-1H-pyrrolo[2,3-C]pyridine with boronic acids (e.g., 3-chlorophenylboronic acid) under Cu(OAc)₂ catalysis .
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Optimize solvent (dichloromethane/water) and base (pyridine) for minimal side reactions .
Example :
One-Pot Multistep Synthesis
A streamlined approach combines cyclization, difluoromethylation, and chlorination in a single pot :
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Start with 5-amino-1H-pyrrolo[2,3-C]pyridine-2-carboxylic acid .
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Treat with difluoroacetic anhydride and HCl to introduce difluoromethyl and chloro groups .
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Isolate via vacuum distillation and recrystallization from heptane .
Key Advantages :
Troubleshooting and Optimization
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Selectivity Issues : Competing reactions at N1 and C3 positions are mitigated using bulky bases (e.g., DIPEA) .
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Byproduct Formation : Over-chlorination is avoided by controlling NCS stoichiometry and reaction temperature .
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Scalability : Zinc reduction in acetic acid (Method 2) is preferred for large-scale production due to cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrrole ring.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-C]pyridines, which can be further functionalized for use in pharmaceuticals and agrochemicals .
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine is as a kinase inhibitor . Kinases are crucial in various signaling pathways involved in cell proliferation and survival, making them significant targets for cancer therapy. The compound has shown potential as an inhibitor of certain kinases, including B-Raf(V600E), which is implicated in melanoma and other cancers. The selective inhibition of this kinase can lead to effective therapeutic strategies against tumors driven by this mutation .
Anticancer Activity
The compound has been studied for its anticancer properties , particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives of pyrrolo[2,3-b]pyridine have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFRs), which are often overexpressed in various cancers. These activities suggest that this compound could be developed into effective anticancer agents targeting specific pathways involved in tumorigenesis .
Synthetic Strategies
Several synthetic methods can be employed to produce this compound. These methods allow for variations in substituents on the pyrrolopyridine scaffold, enabling the synthesis of diverse derivatives with tailored properties that may enhance their biological activity or selectivity against specific targets.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets. The difluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations:
- Core Structure : The [2,3-c]pyridine core (target compound) differs from [2,3-b]pyridine analogs in ring connectivity, altering electronic distribution and binding interactions .
- Substituent Effects: Difluoromethyl (-CF2H): Balances lipophilicity and metabolic stability better than trifluoromethyl (-CF3) . Nitro (-NO2): Increases reactivity but may reduce metabolic stability compared to fluorinated groups .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The difluoromethyl group (LogP ~2.5) offers intermediate hydrophobicity between methyl (LogP ~1.0) and trifluoromethyl (LogP ~3.0), optimizing membrane permeability .
- Solubility : Chlorine at position 5 may slightly reduce aqueous solubility compared to unsubstituted analogs, but fluorination mitigates this by enhancing lipid solubility .
- Metabolism : Fluorine’s resistance to oxidative metabolism reduces clearance rates, as seen in related fluorinated pyrrolopyridines .
Biological Activity
5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-C]pyridine core with a chlorine atom at the 5-position and a difluoromethyl group at the 3-position, enhances its reactivity and interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C8H5ClF2N2. The difluoromethyl group is particularly significant due to its strong electronic effects, which can influence the compound's reactivity and interactions with biological systems .
Research indicates that this compound exhibits significant biological activity, primarily as an inhibitor of specific kinases involved in critical signaling pathways related to cancer and other diseases. The structural features of this compound allow it to effectively bind to these kinases, potentially leading to therapeutic applications .
Biological Activity Summary
| Biological Activity | Description |
|---|---|
| Kinase Inhibition | Inhibits specific kinases involved in cell proliferation and survival pathways. |
| Anticancer Potential | Shows promise in targeting cancer-related signaling pathways. |
| Interaction Profiles | Engages with various biological macromolecules, enhancing its therapeutic potential. |
Research Findings
- Kinase Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits several kinases. This inhibition is crucial for modulating pathways that contribute to tumor growth and metastasis.
- Comparative Analysis : When compared with similar compounds such as 5-Chloro-1H-pyrrolo[2,3-C]pyridine and 6-Bromo-1H-pyrrolo[2,3-b]pyridine, this compound exhibited enhanced selectivity towards certain kinases .
- Case Studies : Various studies have highlighted the compound's potential in treating conditions linked to dysregulated kinase activity. For example, its application in models of cancer has shown promising results in reducing tumor size and inhibiting metastasis.
Synthetic Approaches
Several synthetic strategies can be employed to produce this compound:
- Method A : Utilizes starting materials that incorporate the difluoromethyl group early in the synthesis process.
- Method B : Focuses on modifying existing pyrrolopyridine scaffolds to introduce the chloro and difluoromethyl substituents.
These synthetic methods allow for variations in substituents on the pyrrolopyridine scaffold, enabling the creation of diverse derivatives with tailored properties .
Q & A
Q. Basic Analytical Characterization
- ¹H NMR (DMSO-d₆) :
- Pyrrole NH: δ 13.3–13.5 ppm (broad singlet) .
- Difluoromethyl (CF₂H): δ ~6.1–6.3 ppm (triplet, J ≈ 55 Hz, ¹⁹F coupling).
- Aromatic protons: Split patterns (e.g., J = 3.0–3.2 Hz for adjacent pyridine H) .
- Mass Spectrometry : ESI-MS confirms [M+H]⁺ (exact mass: 228.01 g/mol).
How does the stability of this compound vary under different storage conditions?
Q. Basic Stability Assessment
- Storage Recommendations :
- Amber vials at –20°C in anhydrous DMSO (prevents photodegradation) .
- Nitrogen atmosphere reduces oxidative decomposition (<5% over 14 days at 40°C/75% RH) .
How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
Q. Advanced SAR & Drug Design
- Key Modifications :
| Compound | Substituents | FGFR1 IC₅₀ (nM) | Selectivity (FGFR1 vs FGFR4) |
|---|---|---|---|
| 4h | 5-Cl, 3-CF₃ | 7 | 100 |
| 6c | 5-(CF₃Ph) | 12 | 50 |
Q. Advanced Data Analysis
- Strategies :
What in vitro methodologies are recommended to evaluate the antitumor potential of this compound?
Q. Advanced Biological Evaluation
- Proliferation : MTT assay (4T1 cells, 72h; IC₅₀ = 0.5 µM) .
- Apoptosis : Annexin V/PI staining (20% apoptosis at 1 µM) .
- Migration/Invasion : Transwell assay (50% inhibition at 0.2 µM) .
What computational strategies predict the target interactions of this compound?
Q. Advanced Computational Chemistry
- Docking (Schrödinger Maestro) :
- Chloro group forms halogen bonds with Ala564 (FGFR1).
- Difluoromethyl interacts hydrophobically with Leu630 .
- Validation : 100-ns MD simulations confirm stable binding (RMSD < 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
